molecular formula C18H13N3O3 B2438055 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide CAS No. 2034317-99-0

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide

Cat. No.: B2438055
CAS No.: 2034317-99-0
M. Wt: 319.32
InChI Key: ACGPSJNQVVFEGB-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxazolo[5,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide typically involves the cyclization of precursor compounds. One common method involves the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide to form the oxazolo[5,4-b]pyridine core . This reaction is often carried out in the presence of polyphosphoric acid or phosphorus oxychloride as cyclization agents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolo[5,4-b]pyridine core or the furan ring.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The oxazolo[5,4-b]pyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide is unique due to the presence of both the oxazolo[5,4-b]pyridine core and the furan-3-carboxamide moiety

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-11-14(20-16(22)13-7-8-23-10-13)9-15-18(19-11)24-17(21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGPSJNQVVFEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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